molecular formula C4H4N2 B6282594 3-isocyanopropanenitrile CAS No. 87072-74-0

3-isocyanopropanenitrile

Cat. No.: B6282594
CAS No.: 87072-74-0
M. Wt: 80.1
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Description

3-Isocyanopropanenitrile (C₄H₄N₂O) is an organonitrile compound featuring both isocyanate (-NCO) and nitrile (-CN) functional groups. Its bifunctional nature makes it a versatile intermediate in organic synthesis, particularly in multicomponent reactions. For instance, it has been utilized in a highly stereoselective Ugi-Pictet-Spengler sequence to synthesize complex heterocyclic frameworks, demonstrating its utility in constructing bioactive molecules with precise stereochemical control . The compound’s reactivity stems from the electron-withdrawing nitrile group, which enhances the electrophilicity of the isocyanate moiety, enabling efficient nucleophilic additions or cycloadditions.

Properties

CAS No.

87072-74-0

Molecular Formula

C4H4N2

Molecular Weight

80.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanopropanenitrile typically involves the reaction of an appropriate precursor with a cyanating agent. One common method is the reaction of 3-chloropropanenitrile with silver cyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Isocyanopropanenitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The isocyanide group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the isocyanide group under mild conditions

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted isocyanides and nitriles

Scientific Research Applications

3-Isocyanopropanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-isocyanopropanenitrile involves its interaction with various molecular targets. The isocyanide group can form strong bonds with metal ions and other electrophilic centers, leading to the formation of stable complexes. These interactions can affect cellular processes and signal transduction pathways, making the compound useful in various biochemical applications .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Method Key Applications References
This compound C₄H₄N₂O 96.09 Isocyanate, Nitrile Ugi-Pictet-Spengler Organic synthesis
1-(3-Isocyanopropyl)adamantane C₁₃H₁₉NO 205.30 Isocyanate, Adamantane Two-stage reaction Intermediate for selenium compounds
3-Isocyanatopropyltrimethoxysilane C₇H₁₅NO₄Si 221.28 Isocyanate, Silane Not specified Coupling agents in polymers
3-[(2-Fluorophenyl)sulfonyl]propanenitrile C₉H₈FNO₂S 213.23 Sulfonyl, Nitrile Not specified Pharmaceuticals, agrochemicals
3-Cyclopropyl-3-hydroxypropanenitrile C₆H₇NO 109.12 Hydroxy, Nitrile, Cyclopropyl Not specified Pharmaceutical intermediates

Research Findings and Industrial Relevance

  • This compound is pivotal in synthesizing nitrogen-rich heterocycles, which are prevalent in drug discovery .
  • 1-(3-Isocyanopropyl)adamantane bridges organic and organometallic chemistry, enabling selenium-containing therapeutics or materials .
  • Silane- and sulfonyl-modified analogues highlight the role of functional group diversity in tailoring compounds for materials science or medicinal chemistry .

References [1] Zhang, B. et al. Highly Stereoselective Ugi-Pictet-Spengler Sequence. [2] Pitushkin, D. et al. 1-(3-Isoselenocyanatopropyl)adamantane. [3] Building Products Chemicals and Dashboard (Isocyanates). [4] 3-[(2-Fluorophenyl)sulfonyl]propanenitrile Properties. [5] Global Chemical Supplier: 3-Cyclopropyl-3-hydroxypropanenitrile.

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